molecular formula C22H22N2O3S B2376587 N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797775-07-5

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2376587
CAS RN: 1797775-07-5
M. Wt: 394.49
InChI Key: UWEORYCYJTZQQV-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Catalytic Systems and Synthetic Methodologies

  • Copper-Catalyzed Hydroxylation : A study demonstrates the use of a catalytic system involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide for the hydroxylation of (hetero)aryl halides under mild conditions, highlighting its potential in synthetic organic chemistry for introducing hydroxyl groups into aromatic compounds (Xia et al., 2016).

Chemical Reactivity and Transformations

  • Imine-Tautomers Reactivity : Research into imine-tautomers of aminothiazole derivatives explores the reactivities of these compounds towards environmental polluting ions, offering insights into chemical reactivities and self-assembly processes that could be relevant for environmental applications (Phukan & Baruah, 2016).

Structural Investigations

  • Three-Center Intramolecular Hydrogen Bonding : A study focusing on oxamide derivatives reveals the presence of intramolecular three-center hydrogen bonding, providing a basis for understanding the structural aspects of similar compounds, which can influence their reactivity and potential applications in materials science and medicinal chemistry (Martínez-Martínez et al., 1998).

Novel Synthetic Approaches

  • Coupling Reactions : The development of efficient procedures for the coupling of terminal alkynes with aryl halides using a catalytic system that includes N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand suggests potential applications in the synthesis of complex organic molecules (Chen et al., 2023).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-7-6-10-18(15(14)2)24-22(27)21(26)23-13-17-11-12-19(28-17)20(25)16-8-4-3-5-9-16/h3-12,20,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEORYCYJTZQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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